molecular formula C15H12ClIN2O2 B11555835 N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide

Cat. No.: B11555835
M. Wt: 414.62 g/mol
InChI Key: SJGPMMJPLSPQTM-GIJQJNRQSA-N
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Description

N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide is an organic compound with the molecular formula C15H12ClIN2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 2-(4-iodophenoxy)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:

    Preparation of 2-(4-iodophenoxy)acetohydrazide: This intermediate is synthesized by reacting 4-iodophenol with ethyl chloroacetate in the presence of a base, followed by hydrazinolysis.

    Condensation Reaction: The prepared 2-(4-iodophenoxy)acetohydrazide is then reacted with 3-chlorobenzaldehyde in ethanol under reflux to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The halogen atoms (chlorine and iodine) in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide can be used in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-bromophenoxy)acetohydrazide
  • N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide
  • N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide

Uniqueness

N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens in the same molecule provides distinct properties compared to its analogs, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H12ClIN2O2

Molecular Weight

414.62 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(4-iodophenoxy)acetamide

InChI

InChI=1S/C15H12ClIN2O2/c16-12-3-1-2-11(8-12)9-18-19-15(20)10-21-14-6-4-13(17)5-7-14/h1-9H,10H2,(H,19,20)/b18-9+

InChI Key

SJGPMMJPLSPQTM-GIJQJNRQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N/NC(=O)COC2=CC=C(C=C2)I

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NNC(=O)COC2=CC=C(C=C2)I

Origin of Product

United States

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